6-ethyl 3-methyl 2-(2-(4-chlorophenoxy)acetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a bicyclic scaffold combining a thiophene and pyridine ring. Its structure includes:
- Ethyl and methyl ester groups at positions 6 and 3, respectively.
- A partially saturated dihydrothienopyridine core, which enhances conformational flexibility compared to fully aromatic systems .
The 4-chlorophenoxy moiety may confer metabolic stability and modulate interactions with biological targets, such as enzymes or receptors.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O6S/c1-3-28-20(26)23-9-8-14-15(10-23)30-18(17(14)19(25)27-2)22-16(24)11-29-13-6-4-12(21)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKSROBAZCUBSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Compound 3f () demonstrates that electron-rich substituents (e.g., 3,4,5-trimethoxyanilino) improve antitubulin activity, suggesting the target compound’s 4-chloro group may offer similar advantages .
The target compound’s mixed ethyl/methyl esters balance these properties .
Core Saturation: Partially saturated cores (e.g., dihydrothienopyridine) improve metabolic stability over fully unsaturated systems, as seen in imidazopyridine derivatives (–5) .
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